molecular formula C10H16O2 B14523190 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid CAS No. 62607-80-1

4-Methylbicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B14523190
CAS No.: 62607-80-1
M. Wt: 168.23 g/mol
InChI Key: YSIGZKMVKVCLOW-UHFFFAOYSA-N
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Description

4-Methylbicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic carboxylic acid with the molecular formula C10H16O2. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The compound is known for its stability and rigidity, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

4-Methylbicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets .

Properties

CAS No.

62607-80-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methylbicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-10-4-2-7(3-5-10)8(6-10)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)

InChI Key

YSIGZKMVKVCLOW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)C(C2)C(=O)O

Origin of Product

United States

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